molecular formula C8H5BrN2S2 B2994846 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole CAS No. 338397-18-5

5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole

Cat. No.: B2994846
CAS No.: 338397-18-5
M. Wt: 273.17
InChI Key: UFTVWJQPYZVLHR-UHFFFAOYSA-N
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Description

5-[(4-Bromophenyl)sulfanyl]-1,2,3-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a 4-bromophenylsulfanyl group

Mechanism of Action

Target of Action

The primary targets of 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

It’s known that the presence of 4,5-disubstituted-4h-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with numerous biological properties . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.

Result of Action

As a unique chemical provided to early discovery researchers , its effects at the molecular and cellular level are subjects of ongoing investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole typically involves the reaction of 4-bromothiophenol with thiosemicarbazide under acidic conditions, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromophenyl)sulfanyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine
  • 5-[(4-Bromophenyl)sulfanyl]-1,2,4-triazole
  • 5-[(4-Bromophenyl)sulfanyl]-1,3,4-thiadiazole

Uniqueness

5-[(4-Bromophenyl)sulfanyl]-1,2,3-thiadiazole is unique due to its specific substitution pattern and the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored biological activities and physicochemical properties .

Properties

IUPAC Name

5-(4-bromophenyl)sulfanylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S2/c9-6-1-3-7(4-2-6)12-8-5-10-11-13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTVWJQPYZVLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CN=NS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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